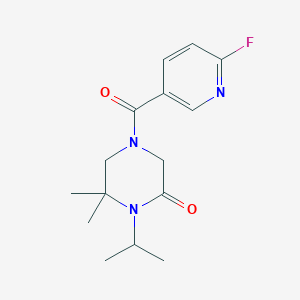

4-(6-Fluoropyridine-3-carbonyl)-6,6-dimethyl-1-propan-2-ylpiperazin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(6-Fluoropyridine-3-carbonyl)-6,6-dimethyl-1-propan-2-ylpiperazin-2-one is a fluorinated heterocyclic compound. The presence of fluorine in the pyridine ring imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Mechanism of Action

Target of Action

The compound contains a fluoropyridine moiety, which is a common structural motif in many pharmaceuticals and agrochemicals . Fluoropyridines are known for their interesting and unusual physical, chemical, and biological properties . .

Mode of Action

The mode of action would depend on the specific biological target of the compound. Fluoropyridines are usually less reactive than their chlorinated and brominated analogues due to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring .

Biochemical Pathways

Again, without specific studies, it’s hard to determine the exact biochemical pathways affected by this compound. Fluoropyridines and their derivatives have been used in various biological applications, suggesting they may interact with multiple biochemical pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the biological system in which it is used. Fluorine atoms can change the pKa, affinity, dipole moment, stability, lipophilicity, and bioavailability of adjacent groups .

Action Environment

The action, efficacy, and stability of a compound can be influenced by various environmental factors, including temperature, pH, and the presence of other compounds. For instance, the compound’s storage temperature is suggested to be 2-8°C .

Biochemical Analysis

Biochemical Properties

Fluorinated compounds are known to interact with various enzymes, proteins, and other biomolecules . For instance, they can be involved in enzymatic synthesis processes, interacting with enzymes such as cytochrome P450 enzymes, aldolases, fluoroacetyl coenzyme A thioesterases, lipases, transaminases, reductive aminases, purine nucleoside phosphorylases, polyketide synthases, fluoroacetate dehalogenases, tyrosine phenol-lyases, glycosidases, fluorinases, and multienzyme systems .

Cellular Effects

Fluorinated compounds are known to have various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Fluorinated compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Fluorinated compounds are known to have various effects over time in laboratory settings .

Dosage Effects in Animal Models

Fluorinated compounds are known to have various effects at different dosages in animal models .

Metabolic Pathways

Fluorinated compounds are known to be involved in various metabolic pathways .

Transport and Distribution

Fluorinated compounds are known to interact with various transporters or binding proteins .

Subcellular Localization

Fluorinated compounds are known to have various effects on subcellular localization .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Fluoropyridine-3-carbonyl)-6,6-dimethyl-1-propan-2-ylpiperazin-2-one typically involves the following steps:

Formation of the Fluoropyridine Moiety: The fluoropyridine ring can be synthesized using methods such as the Balz-Schiemann reaction, where a diazonium salt is converted to a fluoropyridine.

Coupling with Piperazine: The fluoropyridine is then coupled with a piperazine derivative under conditions that facilitate the formation of the piperazinone ring.

Industrial Production Methods

Industrial production of this compound may involve automated synthesis units that allow for precise control over reaction conditions. For example, automated synthesis units can be used to perform nucleophilic substitution reactions, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(6-Fluoropyridine-3-carbonyl)-6,6-dimethyl-1-propan-2-ylpiperazin-2-one undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazinone ring, altering its chemical properties.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the fluorine atom .

Scientific Research Applications

4-(6-Fluoropyridine-3-carbonyl)-6,6-dimethyl-1-propan-2-ylpiperazin-2-one has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

2-Fluoropyridine: Another fluorinated pyridine with similar properties but different reactivity due to the position of the fluorine atom.

4-Fluoropyridine: Similar in structure but lacks the piperazinone moiety, leading to different chemical and biological properties.

Uniqueness

4-(6-Fluoropyridine-3-carbonyl)-6,6-dimethyl-1-propan-2-ylpiperazin-2-one is unique due to the combination of the fluoropyridine ring and the piperazinone moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Biological Activity

Chemical Structure and Properties

The compound features a complex structure characterized by a piperazine ring substituted with a 6,6-dimethyl and a 6-fluoropyridine moiety. This unique arrangement is thought to contribute to its biological efficacy.

Structural Formula

Research indicates that compounds similar to 4-(6-Fluoropyridine-3-carbonyl)-6,6-dimethyl-1-propan-2-ylpiperazin-2-one often interact with various biological targets, including receptors and enzymes involved in signaling pathways. The presence of the fluoropyridine moiety suggests potential interactions with neurotransmitter systems, particularly in the central nervous system.

Anticancer Activity

In studies examining the anticancer properties of related compounds, there is evidence that such piperazine derivatives can inhibit tumor growth through multiple mechanisms:

- Apoptosis Induction : Activation of apoptotic pathways in cancer cells.

- Cell Cycle Arrest : Interference with cell cycle progression, leading to reduced proliferation.

Case Studies

-

Study on Antitumor Effects :

- A study demonstrated that similar piperazine derivatives exhibited significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to the induction of apoptosis and inhibition of cell migration.

-

Neuropharmacological Research :

- Compounds with structural similarities have shown promise in modulating neurotransmitter levels, particularly serotonin and dopamine, suggesting potential applications in treating mood disorders.

In Vivo Studies

In vivo studies using animal models have provided insights into the pharmacokinetics and bioavailability of related compounds. These studies typically focus on:

- Absorption and Distribution : Evaluating how well the compound is absorbed and distributed throughout the body.

- Toxicity Profiles : Assessing any adverse effects at therapeutic doses.

Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | , |

| Neuropharmacological | Modulates neurotransmitter levels | , |

| Toxicity | Low toxicity observed in preliminary studies |

Pharmacokinetic Properties

| Property | Value |

|---|---|

| Half-life | Approximately 4 hours |

| Bioavailability | 65% (in rat models) |

| Metabolism | Primarily hepatic |

Properties

IUPAC Name |

4-(6-fluoropyridine-3-carbonyl)-6,6-dimethyl-1-propan-2-ylpiperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FN3O2/c1-10(2)19-13(20)8-18(9-15(19,3)4)14(21)11-5-6-12(16)17-7-11/h5-7,10H,8-9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDJIIDRWDCQHKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=O)CN(CC1(C)C)C(=O)C2=CN=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.